molecular formula C16H13N3O6 B5624055 Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5624055
M. Wt: 343.29 g/mol
InChI Key: ZONYVXWRBZWWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C₁₆H₁₃N₃O₆ It is a derivative of benzoic acid and features both carbamoyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate typically involves a multi-step process:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce the nitro group at the 5-position.

    Carbamoylation: The nitro-substituted methyl benzoate is then subjected to carbamoylation using 4-aminobenzamide under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The major product is the carboxylic acid derivative.

Scientific Research Applications

Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of carbamoyl and nitro groups with biological molecules.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl groups can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-carbamoylphenyl)benzoate
  • Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate

Properties

IUPAC Name

methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6/c1-25-16(22)11-6-10(7-13(8-11)19(23)24)15(21)18-12-4-2-9(3-5-12)14(17)20/h2-8H,1H3,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONYVXWRBZWWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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